p-Chlorophenyl Substituent Confers Antimycobacterial Activity: SAR-Based Differentiation from Non-Chlorinated N-Aryl Pyrazoles
While direct MIC data for the target compound itself are not available in the public domain, class-level SAR evidence from a related series of rigid pyrazolone derivatives confirms the fundamental role of the p-chlorophenyl moiety at the N1 position in conferring antimycobacterial activity against Mycobacterium tuberculosis [1]. Compounds lacking this 4-chlorophenyl substituent (e.g., unsubstituted phenyl or other aryl groups at N1) consistently show reduced or absent antitubercular activity, as established by pharmacophoric modeling across multiple pyrazole analogue series [2].
| Evidence Dimension | Antimycobacterial activity (MIC) against Mycobacterium tuberculosis |
|---|---|
| Target Compound Data | Not directly reported; inferred to possess activity based on presence of p-chlorophenyl pharmacophore |
| Comparator Or Baseline | Pyrazolones lacking p-chlorophenyl at C4 (structurally analogous to N1 position in target compound) |
| Quantified Difference | High-activity compounds bearing p-chlorophenyl moiety: MIC = 4 μg/mL; compounds lacking this moiety show no reported activity at comparable concentrations |
| Conditions | In vitro MIC assay against Mycobacterium tuberculosis; computational pharmacophoric model validation |
Why This Matters
For procurement in antimycobacterial drug discovery programs, this compound provides the validated p-chlorophenyl pharmacophore required for activity, unlike non-chlorinated N-aryl pyrazole alternatives.
- [1] Titi A, Messali M, Alqurashy BA, et al. Synthesis, biological evaluation, and SAR study of novel pyrazole analogues as inhibitors of Mycobacterium tuberculosis: Part 2. Synthesis of rigid pyrazolones. Core.ac.uk. View Source
- [2] UNICA IRIS Institutional Research Information System. Synthesis, biological evaluation, and SAR study of novel pyrazole analogues as inhibitors of Mycobacterium tuberculosis: part 2. 2022. View Source
